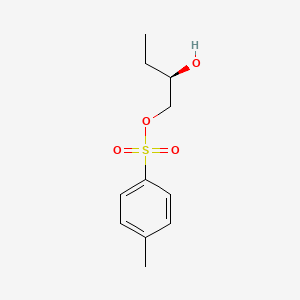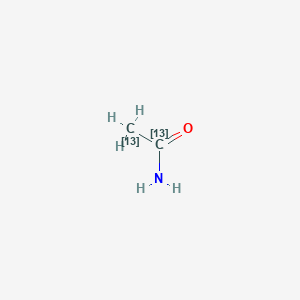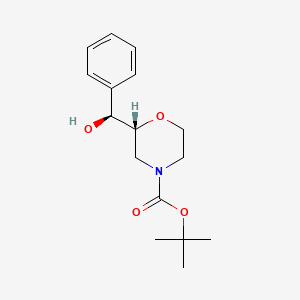
HT-2 Toxin 4-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HT-2 Toxin 4-Glucuronide is a metabolite of HT-2 toxin, which is a type A trichothecene mycotoxin produced by Fusarium species. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the HT-2 toxin. This compound is considered a significant biomarker for human exposure to HT-2 toxin and is often detected in urine samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: HT-2 Toxin 4-Glucuronide can be synthesized through enzymatic glucuronidation. This process involves the use of liver microsomes from various species, including rats, mice, pigs, and humans. The enzymatic reaction typically requires the presence of uridine diphosphate glucuronic acid as a co-substrate .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar enzymatic processes on a larger scale. The use of bioreactors and optimized reaction conditions would be essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: HT-2 Toxin 4-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur during food processing or gastrointestinal passage, leading to the release of the parent HT-2 toxin .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.
Conjugation: Enzymatic glucuronidation using uridine diphosphate glucuronic acid and liver microsomes.
Major Products:
Hydrolysis: HT-2 toxin
Conjugation: this compound
Wissenschaftliche Forschungsanwendungen
HT-2 Toxin 4-Glucuronide is extensively studied in toxicology and environmental science. Its primary applications include:
Biomarker for Exposure: Used as a biomarker to assess human and animal exposure to HT-2 toxin.
Toxicokinetics Studies: Helps in understanding the metabolism and excretion pathways of HT-2 toxin.
Food Safety Research: Investigated for its stability during food processing and its potential impact on food safety.
Wirkmechanismus
HT-2 Toxin 4-Glucuronide exerts its effects through the release of the parent HT-2 toxin upon hydrolysis. HT-2 toxin is known to inhibit protein synthesis by binding to the ribosome, leading to cell death. It also induces oxidative stress and activates various signaling pathways, including the mitogen-activated protein kinase pathway .
Vergleich Mit ähnlichen Verbindungen
- HT-2 Toxin 3-Glucuronide
- T-2 Toxin 3-Glucuronide
- T-2 Toxin 4-Glucuronide
Comparison: HT-2 Toxin 4-Glucuronide is unique due to its specific glucuronidation at the 4-position. This structural difference can influence its stability, hydrolysis rate, and toxicity compared to other glucuronides .
This compound stands out as a crucial biomarker and research tool in the study of mycotoxin exposure and toxicity. Its unique properties and applications make it a valuable compound in toxicology and environmental science.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R)-6-[(1S,2R,7R,9R,12S)-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-20(34)22(26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)21(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14?,15-,17+,18+,19-,20?,21+,22?,23-,25?,26-,27-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADOMOZSAYAVLW-BWMMPYHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1OC(=O)CC(C)C)([C@]3(C(C([C@H]([C@@]34CO4)O2)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)




![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)






